2'-O-(2-甲氧乙基)鸟苷

描述

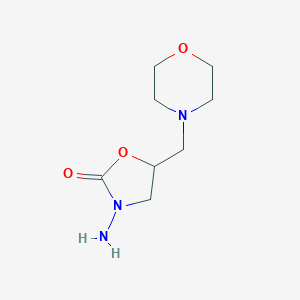

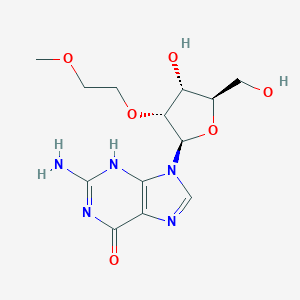

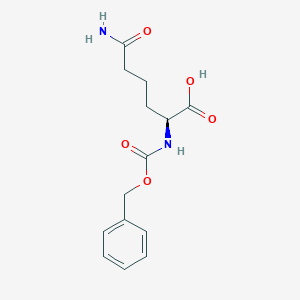

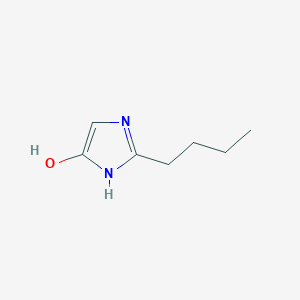

2'-O-(2-Methoxyethyl)guanosine is a useful research compound. Its molecular formula is C13H19N5O6 and its molecular weight is 341.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-O-(2-Methoxyethyl)guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(2-Methoxyethyl)guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

反义寡核苷酸

2'-O-(2-甲氧乙基)鸟苷: 用于合成反义寡核苷酸。 这些是短的,合成的 DNA 或 RNA 链,可以与特定基因的 mRNA 结合并阻止其表达 . 该化合物有助于提高这些寡核苷酸对其靶向 mRNA 的稳定性和结合亲和力,这对于基因沉默等治疗应用至关重要,例如癌症和遗传疾病。

核酸酶抗性

2'-O-(2-甲氧乙基)鸟苷中的甲氧乙基基团提供了对核酸酶的抗性,核酸酶是降解核酸的酶 . 这种特性在治疗应用中尤其宝贵,在治疗应用中,寡核苷酸必须在血流或细胞内保持稳定才能有效地发挥作用。

结构研究

2'-O-(2-甲氧乙基)鸟苷: 用于结构研究,以了解核酸的构象动力学。 分子动力学模拟表明,2'-O-(2-甲氧乙基)修饰的存在可以将糖锁定在 C3' endo 构象中,导致双链体采用稳定的 A 型几何形状 . 这些信息对于设计具有所需特性的核酸结构至关重要。

增强双链体形成

用2'-O-(2-甲氧乙基)鸟苷修饰核酸已被证明可以改善双链体形成。 这是由于 A 型几何形状的碱基堆积增强和热稳定性提高,这对需要牢固稳定结合的应用(例如分子信标和探针)有利 .

药物发现

在药物发现中,2'-O-(2-甲氧乙基)鸟苷被用作交联寡核苷酸的构建块。 该应用对于创建能够同时与两个不同靶标结合的双功能分子非常重要,这可能会导致更有效的药物,并具有更少的副作用 .

合成新型化合物

该化合物是合成新型核苷类似物的关键中间体。 研究人员使用2'-O-(2-甲氧乙基)鸟苷来创建具有潜在治疗应用的新分子,例如抗病毒剂或抗癌剂 .

作用机制

Target of Action

2’-O-(2-Methoxyethyl)guanosine, also known as 2’-O-MOE-rG, is a modified nucleoside . It is produced by the enzymatic conversion of 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside by adenosine deaminase . The primary targets of this compound are cytosolic nucleoside kinases .

Mode of Action

This means that it cannot be incorporated into cellular DNA or RNA .

生化分析

Biochemical Properties

2’-O-(2-Methoxyethyl)guanosine can be produced by enzymatic conversion from 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside . It is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Cellular Effects

The cellular effects of 2’-O-(2-Methoxyethyl)guanosine are largely due to its inability to be effectively phosphorylated by cytosolic nucleoside kinases . This reduces the likelihood of 2’-O-(2-Methoxyethyl)guanosine conversion to its monophosphate form and incorporation into cellular RNA or DNA .

Molecular Mechanism

The molecular mechanism of 2’-O-(2-Methoxyethyl)guanosine involves its interaction with enzymes in the nucleotide salvage pathway . Enzymes such as deoxycytidine kinase (dCK) and thymidine kinase 1 (TK1) exhibit poor reactivity towards 2’-O-(2-Methoxyethyl)guanosine .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under standard storage conditions .

Metabolic Pathways

2’-O-(2-Methoxyethyl)guanosine is involved in the nucleotide salvage pathway . Its interaction with enzymes or cofactors within this pathway is limited .

属性

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBJSLIKOKFHE-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452347 | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473278-54-5 | |

| Record name | 2'-O-(2-Methoxyethyl)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)